molecular formula C16H18N4O4 B12174072 N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B12174072
M. Wt: 330.34 g/mol
InChI Key: CKHAKUSBLYGTAC-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, a carboxamide group, and a 2,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 3-[(2,4-dimethoxyphenyl)amino]-3-oxopropanoic acid.

    Cyclization: The intermediate is then subjected to cyclization with pyrazine-2-carboxylic acid under suitable conditions to form the final product.

The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like glacial acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}benzamide
  • N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}thiophene-2-carboxamide

Uniqueness

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings

Biological Activity

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide, a compound with the molecular formula C16H18N4O4 and a molecular weight of 330.34 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a carboxamide group and a 2,4-dimethoxyphenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit promising anticancer properties. For example, a related compound was identified as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, demonstrating potent antitumor activity in various cancer cell lines with FGFR abnormalities . The mechanism involves blocking FGFR activation and downstream signaling pathways at submicromolar concentrations, suggesting that this compound may share similar anticancer mechanisms.

3. Enzyme Inhibition

Research indicates that certain pyrazine derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, some compounds have shown effectiveness in inhibiting enzymes related to cancer progression and inflammation . The specific enzyme interactions for this compound require further investigation but are promising based on related compounds.

Case Studies and Research Findings

StudyFindings
Study on FGFR inhibitorsIdentified related pyrazine derivatives as effective in blocking FGFR signaling in cancer cells .
Review of pyrazole compoundsDocumented antimicrobial and anticancer activities across various studies .
Enzyme inhibition researchHighlighted potential for pyrazine derivatives to inhibit disease-related enzymes .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyanilino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H18N4O4/c1-23-11-3-4-12(14(9-11)24-2)20-15(21)5-6-19-16(22)13-10-17-7-8-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

CKHAKUSBLYGTAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

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